molecular formula C17H26N2O B12579550 Pyrrolidine, 2-methyl-1-[[6-(1-methylpentyl)-3-pyridinyl]carbonyl]- CAS No. 613660-91-6

Pyrrolidine, 2-methyl-1-[[6-(1-methylpentyl)-3-pyridinyl]carbonyl]-

Cat. No.: B12579550
CAS No.: 613660-91-6
M. Wt: 274.4 g/mol
InChI Key: DNDBPTOFNNAMHI-UHFFFAOYSA-N
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Description

Pyrrolidine, 2-methyl-1-[[6-(1-methylpentyl)-3-pyridinyl]carbonyl]- is a complex organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities and structural diversity . This particular compound is notable for its unique structure, which includes a pyridine ring substituted with a methylpentyl group, making it a subject of interest in various scientific research fields.

Properties

CAS No.

613660-91-6

Molecular Formula

C17H26N2O

Molecular Weight

274.4 g/mol

IUPAC Name

(6-hexan-2-ylpyridin-3-yl)-(2-methylpyrrolidin-1-yl)methanone

InChI

InChI=1S/C17H26N2O/c1-4-5-7-13(2)16-10-9-15(12-18-16)17(20)19-11-6-8-14(19)3/h9-10,12-14H,4-8,11H2,1-3H3

InChI Key

DNDBPTOFNNAMHI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)C1=NC=C(C=C1)C(=O)N2CCCC2C

Origin of Product

United States

Preparation Methods

The synthesis of Pyrrolidine, 2-methyl-1-[[6-(1-methylpentyl)-3-pyridinyl]carbonyl]- typically involves multiple steps, starting from readily available precursors. Industrial production methods often employ catalytic hydrogenation and other advanced techniques to ensure high yield and purity .

Mechanism of Action

The mechanism of action of Pyrrolidine, 2-methyl-1-[[6-(1-methylpentyl)-3-pyridinyl]carbonyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with receptors on cell surfaces, triggering intracellular signaling pathways that lead to various biological effects .

Biological Activity

Pyrrolidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Pyrrolidine, 2-methyl-1-[[6-(1-methylpentyl)-3-pyridinyl]carbonyl]- and its associated biological properties, including antibacterial, anti-inflammatory, and potential anticancer activities.

Chemical Structure and Properties

The compound Pyrrolidine, 2-methyl-1-[[6-(1-methylpentyl)-3-pyridinyl]carbonyl]- features a pyrrolidine ring substituted with a carbonyl group and a pyridine moiety. Its structural formula can be represented as follows:

C15H20N2O\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}

This structure is crucial for its interaction with biological targets.

Antibacterial Activity

Recent studies have demonstrated that various pyrrolidine derivatives exhibit significant antibacterial properties. For instance, compounds derived from pyrrolidine have shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives range from 0.96 to 7.81 μg/mL against Staphylococcus aureus .

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

Compound NameMIC (μg/mL)Target Bacteria
Compound 10.96Staphylococcus aureus
Compound 27.81Escherichia coli
PyrrolidineTBDVarious

Anti-inflammatory Activity

The anti-inflammatory effects of pyrrolidine derivatives have also been investigated. In vitro studies using LPS-induced RAW264.7 macrophages demonstrated that certain compounds exhibited robust anti-inflammatory activity, suggesting their potential use in treating inflammatory diseases .

Anticancer Activity

Pyrrolidine derivatives have shown promise in anticancer research as well. Some studies indicate moderate antineoplastic activity against cervical cancer cells (HeLa) and gastric cancer cells (SGC-7901). The compounds' mechanisms of action may involve the inhibition of cell proliferation and induction of apoptosis .

Case Study 1: Antibacterial Efficacy

In a study examining the antibacterial efficacy of various pyrrolidine derivatives, researchers synthesized several compounds and tested their activity against common pathogens. The study found that certain substitutions on the pyrrolidine ring significantly enhanced antibacterial potency, particularly against resistant strains such as MRSA.

Case Study 2: Anti-inflammatory Mechanism

Another research project focused on elucidating the anti-inflammatory mechanisms of a specific pyrrolidine derivative. The compound was found to inhibit the production of pro-inflammatory cytokines in macrophages, indicating its potential as a therapeutic agent for inflammatory conditions.

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